Cas no 1006464-99-8 ((1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine)
(1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine
- N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
- GQB46499
- AKOS000306676
- STK349391
- N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)AMINE
- BBL039826
- EN300-229182
- [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
- CS-0440145
- 1006464-99-8
- [(1,3-dimethylpyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
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- MDL: MFCD04968199
- Inchi: 1S/C13H16FN3/c1-10-12(9-17(2)16-10)8-15-7-11-3-5-13(14)6-4-11/h3-6,9,15H,7-8H2,1-2H3
- InChI Key: HCWRWDXQGNOZND-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CNCC1=CN(C)N=C1C
Computed Properties
- Exact Mass: 233.13282569Da
- Monoisotopic Mass: 233.13282569Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.9Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 350.0±37.0 °C at 760 mmHg
- Flash Point: 152.0±13.8 °C
(1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC410466-1g |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006464-99-8 | 1g |
£570.00 | 2025-02-21 | ||
| A2B Chem LLC | AJ05080-50mg |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006464-99-8 | 95% | 50mg |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05080-100mg |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006464-99-8 | 95% | 100mg |
$484.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05080-250mg |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006464-99-8 | 95% | 250mg |
$609.00 | 2024-04-20 | |
| A2B Chem LLC | AJ05080-500mg |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006464-99-8 | 95% | 500mg |
$843.00 | 2024-04-20 | |
| Chemenu | CM483729-1g |
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006464-99-8 | 97% | 1g |
$381 | 2022-06-14 | |
| 1PlusChem | 1P00JEZC-50mg |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine |
1006464-99-8 | 95% | 50mg |
$255.00 | 2023-12-27 | |
| 1PlusChem | 1P00JEZC-100mg |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine |
1006464-99-8 | 95% | 100mg |
$350.00 | 2023-12-27 | |
| 1PlusChem | 1P00JEZC-250mg |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine |
1006464-99-8 | 95% | 250mg |
$491.00 | 2023-12-27 | |
| 1PlusChem | 1P00JEZC-500mg |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine |
1006464-99-8 | 95% | 500mg |
$737.00 | 2023-12-27 |
(1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine (CAS No. 1006464-99-8): A Comprehensive Overview
(1,3-Dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine (CAS No. 1006464-99-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of pyrazole and fluorobenzene, making it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine features a pyrazole ring with two methyl groups at the 1 and 3 positions, and an amine group attached to a 4-fluorophenylmethyl moiety. This unique arrangement confers the compound with specific physicochemical properties that are highly relevant in the design of novel therapeutic agents.
Recent studies have highlighted the potential of (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine as a scaffold for the development of drugs targeting various diseases. One notable area of research is its application in the treatment of neurological disorders. The compound's ability to modulate specific neurotransmitter systems, such as serotonin and dopamine receptors, has been explored in several preclinical studies. These studies have shown promising results in improving cognitive function and reducing symptoms associated with conditions like Alzheimer's disease and Parkinson's disease.
In addition to its neurological applications, (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine has also been investigated for its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine have also been extensively studied. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive option for further clinical development. Moreover, the compound's stability under various conditions ensures its reliability as a therapeutic agent.
One of the key challenges in drug development is overcoming drug resistance. In this context, (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine has shown promise in enhancing the efficacy of existing drugs by modulating their pharmacological effects. For instance, when used in combination with certain antibiotics or anticancer agents, it has been observed to potentiate their therapeutic effects while reducing side effects.
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine is well-documented in the literature. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 1,3-dimethylpyrazole with 4-fluorobenzaldehyde followed by reductive amination with formaldehyde and ammonia. This method yields high purity products suitable for both research and industrial applications.
In conclusion, (1,3-dimethyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine (CAS No. 1006464-99-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further exploration in various therapeutic areas. As ongoing research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing drug discovery and development efforts.
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